Home > Products > Screening Compounds P119767 > E3 ligase Ligand-Linker Conjugates 3
E3 ligase Ligand-Linker Conjugates 3 -

E3 ligase Ligand-Linker Conjugates 3

Catalog Number: EVT-255445
CAS Number:
Molecular Formula: C26H35N7O5S
Molecular Weight: 557.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

By bringing the POI and the E3 ligase into close proximity, these conjugates facilitate the ubiquitination of the POI by the E3 ligase. This ubiquitination marks the POI for degradation by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. [, , ]

Future Directions
  • Expanding the E3 Ligase Repertoire: Currently, only a limited number of E3 ligases have been successfully exploited for targeted protein degradation. Discovering new ligands for less explored E3 ligases will broaden the scope of this technology, allowing researchers to target a wider range of proteins, including previously considered "undruggable" targets. [, , , ]
  • Developing Next-Generation Conjugates: This area includes exploring novel linkers, optimizing physicochemical properties, and designing conjugates with improved selectivity and efficacy. Incorporating innovative strategies like light-controlled degradation or tissue-specific targeting will further enhance the precision and applicability of this technology. [, , ]

E3 Ligase Ligands:

Thalidomide

    Compound Description: Thalidomide is a glutamic acid derivative and an immunomodulatory drug that binds to the E3 ligase cereblon (CRBN). This binding enables the recruitment of specific proteins, marking them for ubiquitination and subsequent degradation by the proteasome []. Thalidomide and its derivatives are widely utilized in PROTAC design due to their established binding affinity for CRBN [, , , ].

Lenalidomide

    Compound Description: Lenalidomide, similar to thalidomide, is an immunomodulatory drug that binds to CRBN, influencing its substrate specificity and facilitating the degradation of target proteins []. It is used in the treatment of multiple myeloma due to its ability to induce the degradation of Ikaros and Aiolos transcription factors [].

Pomalidomide

    Compound Description: Pomalidomide, another immunomodulatory drug, binds to CRBN and exhibits antimyeloma activity []. Compared to lenalidomide, pomalidomide demonstrates higher binding affinity for CRBN and effectively recruits Ikaros to the CRBN E3 ligase complex [].

CC-220

    Compound Description: CC-220 is a CRBN E3 ligase ligand [].

Piperlongumine (PL)

    Compound Description: Piperlongumine (PL) is a natural product identified to bind multiple E3 ligases, including KEAP1 []. This discovery led to the development of PL-based PROTACs, such as compound 955, which successfully degrades CDK9 [].

dBET1

    Compound Description: dBET1 is a heterobifunctional degrader designed to target BRD4 for degradation through a CRBN-dependent mechanism []. It effectively stimulates CRBN's E3 ubiquitin–conjugating function, leading to BRD4 degradation in both mouse and human cells [].

Target Protein Ligands:

JQ1

    Compound Description: JQ1 is a potent and selective inhibitor of the BET family of bromodomain proteins [, ]. This compound has been incorporated into PROTAC designs, including CCW 28-3, to target BRD4 for degradation [].

SNS-032

    Compound Description: SNS-032 is a selective CDK9 inhibitor []. It has been conjugated with piperlongumine (PL) to create PROTAC compound 955, leading to enhanced degradation of CDK9 compared to SNS-032 alone [].

Overview

E3 ligase Ligand-Linker Conjugates 3 is a synthetic compound designed for use in proteolysis-targeting chimera (PROTAC) technology, which facilitates the targeted degradation of specific proteins within cells. This compound incorporates a ligand based on the (S,R,S)-AHPC structure, which is associated with the von Hippel-Lindau (VHL) E3 ligase, and features a polyethylene glycol (PEG) linker that enhances solubility and bioavailability. The compound is classified under E3 ligase ligands, which play a crucial role in the ubiquitin-proteasome system by mediating the transfer of ubiquitin to target proteins for degradation .

Synthesis Analysis

Methods

The synthesis of E3 ligase Ligand-Linker Conjugates 3 typically involves several steps, including:

  1. Preparation of the Ligand: The (S,R,S)-AHPC-based ligand is synthesized through established organic chemistry techniques, often involving chiral synthesis methods to ensure the correct stereochemistry.
  2. Linker Attachment: The PEG linker is conjugated to the ligand. This step may utilize various coupling reactions, such as amide bond formation or click chemistry approaches, which allow for efficient and selective attachment .
  3. Purification: Post-synthesis, the compound is purified using chromatographic techniques to ensure high purity levels necessary for biological assays.

Technical Details

The technical details of the synthesis can vary based on the specific protocols used by different laboratories, but they generally follow standard organic synthesis practices. For example, the use of solvents, reaction conditions (temperature, time), and purification methods will be optimized to yield high-quality products suitable for research applications.

Molecular Structure Analysis

Structure

E3 ligase Ligand-Linker Conjugates 3 features a distinct molecular structure characterized by:

  • Ligand Component: The (S,R,S)-AHPC moiety that binds specifically to E3 ligases.
  • Linker Component: A single unit of PEG that provides flexibility and solubility.

The molecular formula and structural data are crucial for understanding its interactions with target proteins and E3 ligases.

Data

The compound has a CAS number of 2101200-09-1 and is cataloged under various names including VH032-PEG1-N3. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

E3 ligase Ligand-Linker Conjugates 3 participates in several key reactions:

  1. Ubiquitination: Upon binding to a target protein and an E3 ligase, it facilitates the transfer of ubiquitin from the E2 enzyme to the lysine residue of the target protein.
  2. Formation of Ternary Complexes: The compound forms a ternary complex with the target protein and E3 ligase, which is essential for effective ubiquitination and subsequent degradation.

Technical Details

The efficiency of these reactions can be influenced by several factors including linker length, orientation, and the specific E3 ligase utilized. Studies have shown that optimizing these parameters can significantly enhance the degradation efficacy of PROTACs .

Mechanism of Action

Process

The mechanism by which E3 ligase Ligand-Linker Conjugates 3 operates involves:

  1. Binding: The ligand binds to a specific target protein while simultaneously recruiting an E3 ligase via its ligand component.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules onto the target protein.
  3. Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

Data

This mechanism relies on precise interactions between the ligand-linker conjugate, the target protein, and the E3 ligase, with studies indicating that variations in linker design can affect binding affinities and degradation rates .

Physical and Chemical Properties Analysis

Physical Properties

E3 ligase Ligand-Linker Conjugates 3 exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or solution depending on concentration.
  • Solubility: Enhanced solubility due to PEG incorporation.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under physiological conditions but may vary based on environmental factors such as pH and temperature.
  • Reactivity: Reacts specifically with target proteins in conjunction with E3 ligases.

Relevant data on these properties can be obtained through empirical testing in laboratory settings .

Applications

E3 ligase Ligand-Linker Conjugates 3 has significant scientific applications:

  • Drug Discovery: Utilized in developing targeted protein degraders for therapeutic purposes.
  • Biological Research: Serves as a tool for studying protein function through targeted degradation mechanisms.
  • Therapeutic Development: Potentially applicable in treating diseases where specific protein dysregulation occurs, such as cancer .

This compound exemplifies how synthetic biology approaches can harness natural cellular mechanisms for innovative therapeutic strategies.

Introduction to E3 Ubiquitin Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

Biological Context of E3 Ubiquitin Ligases in the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) represents a sophisticated intracellular protein quality control mechanism responsible for the selective degradation of misfolded, damaged, or regulatory proteins. This hierarchical enzymatic cascade commences with ubiquitin activation by E1 enzymes, proceeds through ubiquitin conjugation via E2 enzymes, and culminates in substrate recognition and ubiquitin transfer orchestrated by E3 ubiquitin ligases [1] [7]. With over 600 identified members in the human genome, E3 ligases constitute the most diverse and functionally specialized component of this system, conferring substrate specificity through precise molecular recognition [5] [9]. These enzymes are categorized into three mechanistic classes:

  • RING (Really Interesting New Gene) Ligases: Catalyze direct ubiquitin transfer from E2 to substrates (constituting ~600 members)
  • HECT (Homologous to E6AP C-terminus) Ligases: Form thioester intermediates with ubiquitin before substrate transfer
  • RBR (RING-between-RING) Ligases: Employ a hybrid mechanism combining RING and HECT characteristics [5] [9]

The biological significance of E3 ligases extends far beyond protein disposal, encompassing critical regulation of cell cycle progression, DNA repair mechanisms, signal transduction pathways, and immune responses. This functional versatility, combined with their intrinsic substrate specificity, positions E3 ligases as ideal molecular handles for targeted protein degradation technologies [1] [7]. The UPS culminates in the 26S proteasome's recognition of polyubiquitinated proteins, leading to their proteolytic destruction and recycling of amino acid components—a process now being harnessed therapeutically through PROTAC technology.

Emergence of PROTAC Technology as a Novel Therapeutic Modality

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm-shifting approach in chemical biology and therapeutic intervention, moving beyond traditional occupancy-based inhibition towards event-driven catalytic protein elimination. The conceptual foundation was established in 2001 with the pioneering work of Sakamoto and colleagues, who developed a bifunctional molecule targeting methionine aminopeptidase-2 (MetAP-2) for degradation using a phosphopeptide-based E3 recruiter for the SCFβ-TRCP complex [2]. This first-generation approach faced significant pharmacological challenges, including poor cell permeability and stability inherent to peptide-based molecules. The field underwent transformative advancement with the introduction of small-molecule E3 ligase ligands, particularly those targeting von Hippel-Lindau (VHL) and cereblon (CRBN), enabling the development of drug-like PROTACs with significantly improved pharmacological properties [2] [6].

Table 1: Evolution of PROTAC Technology Milestones

YearDevelopment MilestoneSignificance
2001First-generation peptide-based PROTAC (Target: MetAP-2)Proof-of-concept for induced protein degradation
2004Peptidic VHL-based PROTACs (Targets: FKBP12, AR)Demonstrated cellular permeability of peptide PROTACs
2008First small-molecule PROTAC (MDM2 ligand for AR degradation)Transition towards fully small-molecule degraders
2015CRBN-based PROTACs against BRD4 (dBET1, ARV-825)Established high potency and catalytic degradation
2020Phase 1/2 clinical results for ARV-110 (PROTAC targeting AR)First clinical validation of PROTAC pharmacology

PROTACs offer several distinct pharmacological advantages over conventional inhibitors:

  • Catalytic Activity: A single PROTAC molecule can facilitate multiple rounds of target ubiquitination and degradation
  • Targeting "Undruggable" Proteins: Effective against proteins lacking conventional binding pockets (e.g., transcription factors, scaffolding proteins)
  • Overcoming Resistance: Capable of degrading proteins with mutations that confer resistance to inhibitors or those that are overexpressed
  • Enhanced Selectivity: Can achieve higher selectivity through ternary complex formation than predicted by binary binding affinities [2] [6] [8]

The clinical validation of this approach emerged in 2020 with Arvinas' report of interim Phase 1/2 clinical trial results for ARV-110, a PROTAC targeting the androgen receptor (AR) in metastatic castration-resistant prostate cancer (mCRPC), demonstrating pharmacological proof-of-concept in humans [2] [6].

Role of E3 Ligase Ligand-Linker Conjugates in PROTAC Architecture

E3 ligase ligand-linker conjugates represent essential chemical building blocks in the modular assembly of PROTACs. These molecular entities consist of two covalently connected components: (1) a high-affinity ligand capable of engaging a specific E3 ubiquitin ligase, and (2) a synthetic linker featuring terminal functional groups suitable for conjugation to target protein ligands [3] [4] [7]. This molecular architecture creates a precisely engineered bifunctional molecule capable of co-localizing an E3 ligase with a target protein to induce ubiquitination and subsequent degradation.

Table 2: Common E3 Ligase Ligands and Their Linker Attachment Strategies

E3 LigaseRepresentative LigandCommon Linker Attachment PointsTarget Proteins Degraded
CRBNPomalidomide derivativesC4-amine (phthalimide), C4'-OH (glutarimide)BRD4, ERα, AR, Tau, BTK
VHL(S,R,S)-AHPC/VH032Aryl hydroxy group, terminal amineBRD2/3/4, ERRα, RIPK2
cIAP1LCL161 analogsN-terminus of alkyl chainc-Myc, EGFR, BCR-ABL
MDM2Nutlin-3 analogsMorpholine ring, piperazine nitrogenAR, ER, p53 mutants

The linker component serves multiple critical functions beyond simple spatial connection:

  • Distance Optimization: Determines the optimal spatial separation (typically 10-15Å) between E3 ligase and target protein binding interfaces to facilitate productive ubiquitin transfer
  • Conformational Flexibility: Incorporation of polyethylene glycol (PEG) or alkyl chains enables necessary molecular flexibility for ternary complex formation
  • Solubility Enhancement: Hydrophilic linkers (particularly PEG-based) counterbalance hydrophobic moieties, improving aqueous solubility and cell permeability
  • Protease Resistance: Incorporation of non-cleavable bonds enhances metabolic stability in biological environments [3] [4] [10]

The chemistry of linker attachment to E3 ligands follows distinct strategies depending on the specific E3 ligase being recruited. For CRBN ligands like pomalidomide, derivatization typically occurs at the 4-position of the phthalimide ring through nucleophilic aromatic substitution or via hydroxyl-functionalized glutarimide derivatives. In contrast, VHL ligands like VH032 offer amine-functionalized derivatives through modification of the left-hand side aryl hydroxy group, while MDM2 ligands such as nutlin analogs employ modifications at the morpholine ring or piperazine nitrogen [3] [5] [7].

Table 3: Linker Optimization Parameters in PROTAC Design

Linker ParameterStructural InfluenceFunctional Impact
LengthPEG units (n=1-12), alkyl chains (C2-C12)Optimal distance for ternary complex formation; affects degradation efficiency
CompositionPEG (hydrophilic), alkyl (hydrophobic), peptide (structured)Solubility, cell permeability, metabolic stability
Attachment ChemistryAmide, triazole, ether, disulfideSynthetic accessibility, stability, orientation of binding domains
RigidityFlexible (PEG, alkyl) vs. Rigid (aryl, alkyne)Conformational constraint affecting ternary complex geometry

The strategic importance of well-designed E3 ligand-linker conjugates is exemplified in several case studies. A Pomalidomide-PEG4-conjugate was conjugated to a FoxP3-binding peptide to create a PROTAC that effectively degraded FoxP3 in regulatory T cells (Tregs), thereby reducing their immunosuppressive function and enhancing antitumor immunity in a RENCA kidney cancer mouse model [1] [7]. Similarly, thalidomide-O-amido-C6-NH2 conjugate has been utilized in numerous PROTACs targeting diverse proteins including BRD4, demonstrating the versatility of these building blocks [3] [7]. The emergence of "click chemistry"-compatible conjugates like (S,R,S)-AHPC-PEG3-N3 has further revolutionized PROTAC development by enabling modular assembly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), significantly accelerating PROTAC synthesis and optimization [3] [4] [7].

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H35N7O5S

Molecular Weight

557.7 g/mol

InChI

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1

InChI Key

YVCURZJBLHZABY-ZRCGQRJVSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.